molecular formula C16H16N4 B5104320 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine

5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine

Cat. No.: B5104320
M. Wt: 264.32 g/mol
InChI Key: XANQRLSVOICARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group, a methyl group, and a phenyl group bearing a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 3-(1H-pyrazol-5-yl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects[5][5].

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-2-methyl-4-phenylpyrimidine: Lacks the pyrazole moiety, which may result in different biological activities.

    4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine: Lacks the ethyl and methyl groups, potentially affecting its reactivity and binding properties.

    5-ethyl-2-methyl-4-[3-(1H-imidazol-5-yl)phenyl]pyrimidine: Contains an imidazole ring instead of a pyrazole ring, which could lead to different pharmacological profiles.

Uniqueness

The presence of both the pyrazole and pyrimidine rings in 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine makes it unique compared to other similar compounds. This dual-ring system can enhance its binding affinity and specificity towards certain biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-3-12-10-17-11(2)19-16(12)14-6-4-5-13(9-14)15-7-8-18-20-15/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANQRLSVOICARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1C2=CC=CC(=C2)C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.